5-Fluoro-2,2-dimethylcyclopentan-1-one

Description

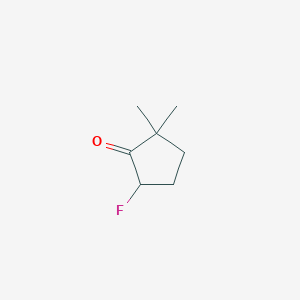

5-Fluoro-2,2-dimethylcyclopentan-1-one is a fluorinated cyclopentanone derivative characterized by a ketone functional group at the 1-position, two methyl groups at the 2-position, and a fluorine substituent at the 5-position (Figure 1).

For example, fluorinated derivatives may involve electrophilic fluorination or the use of fluorinated precursors . The fluorine atom enhances polarity and metabolic stability, while the dimethyl groups introduce steric hindrance, influencing reactivity and conformational preferences .

Properties

IUPAC Name |

5-fluoro-2,2-dimethylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO/c1-7(2)4-3-5(8)6(7)9/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSXXQAHSABFPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1=O)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,2-dimethylcyclopentan-1-one typically involves the fluorination of 2,2-dimethylcyclopentanone. One common method is the electrophilic fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,2-dimethylcyclopentan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Formation of 5-fluoro-2,2-dimethylcyclopentanone carboxylic acid.

Reduction: Formation of 5-fluoro-2,2-dimethylcyclopentanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2,2-dimethylcyclopentan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,2-dimethylcyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to 5-fluoro-2,2-dimethylcyclopentan-1-one and serve as meaningful comparators:

5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one

- Structure: A 2,2-dimethylcyclopentanone core with a 2-chlorophenyl substituent at the 5-position.

- The aromatic ring introduces π-π stacking interactions, relevant in drug design.

- Applications: Used as a synthetic intermediate in pharmaceuticals and agrochemicals.

2,2-Diethoxy-1-(naphthalen-1-yl)ethan-1-one

- Structure : Features a naphthalene ring and ethoxy groups instead of fluorine and methyl groups.

- Properties : The naphthalene moiety enhances UV absorption, making it useful in photochemical applications. The ethoxy groups improve solubility in polar solvents.

- Synthesis: Likely synthesized via nucleophilic substitution or esterification, differing from fluorinated cyclopentanones .

2,5-Di(cyclopentylidene)cyclopentan-1-one

- Structure : Contains two cyclopentylidene groups at positions 2 and 5, creating a conjugated system.

- Properties: The extended conjugation reduces electrophilicity at the ketone group compared to this compound.

Data Table: Comparative Analysis

| Property | This compound | 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one | 2,2-Diethoxy-1-(naphthalen-1-yl)ethan-1-one |

|---|---|---|---|

| Molecular Formula | C₈H₁₁FO | C₁₃H₁₅ClO | C₁₅H₁₆O₃ |

| Molecular Weight (g/mol) | 142.17 | 222.71 | 244.29 |

| Key Substituents | F, 2×CH₃ | Cl, C₆H₄Cl, 2×CH₃ | OCH₂CH₃, naphthalene |

| Polarity | Moderate (due to F) | High (Cl and aromatic ring) | Low (ethoxy groups) |

| Applications | Pharmaceutical intermediates | Agrochemical synthesis | Photochemical studies |

Research Findings and Key Insights

Electronic Effects: Fluorine’s electronegativity increases the ketone’s electrophilicity in this compound compared to non-halogenated analogs, facilitating nucleophilic additions .

Steric Influence : The 2,2-dimethyl groups hinder reactions at the 2-position, directing reactivity to the 5-fluoro site .

Safety Profiles: Limited toxicological data exist for cyclopentanone derivatives. For example, 2,5-di(cyclopentylidene)cyclopentan-1-one lacks comprehensive hazard classification, highlighting a research gap .

Synthetic Utility : Chlorophenyl-substituted derivatives (e.g., 5-(2-chlorophenyl)-2,2-dimethylcyclopentan-1-one) are prioritized in agrochemicals due to enhanced stability and lipophilicity .

Biological Activity

5-Fluoro-2,2-dimethylcyclopentan-1-one is a fluorinated ketone that has garnered interest due to its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C_8H_13FO

- Molecular Weight : 144.19 g/mol

- Solubility : Soluble in organic solvents such as ethanol and DMSO; insoluble in water.

The biological activity of this compound is primarily attributed to its role as a metabolic precursor and its interactions with various enzymes. The compound exhibits the following mechanisms:

- Thymidylate Synthase Inhibition : Similar to other fluorinated compounds, it may inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair. This inhibition can lead to reduced proliferation of cancer cells.

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by interfering with viral replication processes.

- Cytotoxic Effects : The compound has shown cytotoxic effects in various cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on lung cancer cell lines. The compound was found to significantly reduce cell viability at concentrations above 10 µM, demonstrating its potential as an anticancer agent. The mechanism was linked to the inhibition of DNA synthesis via TS inhibition.

Case Study 2: Antiviral Properties

In another investigation, the compound was tested against various viruses. Results indicated that this compound could inhibit viral replication in vitro, suggesting a possible role in antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.